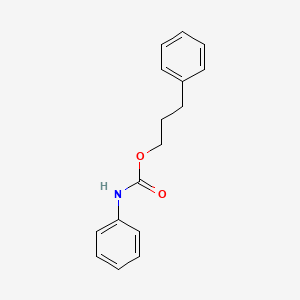![molecular formula C13H18Cl3NO2 B4882079 N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine
説明
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine, commonly known as triclosan, is a synthetic antibacterial and antifungal agent that is widely used in personal care products, such as soaps, toothpaste, and deodorants. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in consumer products.
作用機序
Triclosan works by inhibiting the synthesis of bacterial cell walls and disrupting the bacterial membrane, leading to cell death. It also interferes with the bacterial enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects, including reducing the growth rate of bacteria, altering the composition of bacterial cell walls, and disrupting the bacterial membrane. It has also been shown to have an effect on the immune system, reducing the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using triclosan in lab experiments include its broad-spectrum antimicrobial activity, its stability, and its availability. However, there are also limitations to its use, including its potential toxicity to aquatic organisms and its potential to promote the development of antibiotic-resistant bacteria.
将来の方向性
There are several future directions for research on triclosan, including:
1. Investigating the potential for triclosan to promote the development of antibiotic-resistant bacteria.
2. Studying the potential for triclosan to have adverse effects on human health, such as disrupting the endocrine system.
3. Developing new antimicrobial agents that are more effective and less toxic than triclosan.
4. Investigating the potential for triclosan to be used in the treatment of bacterial infections, particularly those that are resistant to conventional antibiotics.
5. Studying the environmental impact of triclosan and developing strategies for its safe disposal.
In conclusion, triclosan is a widely used synthetic antibacterial and antifungal agent that has been extensively studied for its antimicrobial properties. It has a broad range of scientific research applications and has been used as a model compound for studying the mechanism of action of other antimicrobial agents. Despite its advantages, there are also limitations to its use, and there is a need for further research to develop new, more effective, and less toxic antimicrobial agents.
科学的研究の応用
Triclosan has been extensively studied for its antimicrobial properties and has been used in a wide range of scientific research applications, including microbiology, pharmacology, and toxicology. It has been used as a model compound for studying the mechanism of action of other antimicrobial agents and as a tool for investigating the role of bacterial resistance in the development of new antibiotics.
特性
IUPAC Name |
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO2/c1-9(2)17-3-4-18-5-6-19-13-11(15)7-10(14)8-12(13)16/h7-9,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJWZGCSWQEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882007.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)

![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)
![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)